molecular formula C23H20N2 B11482596 1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B11482596
M. Wt: 324.4 g/mol
InChI Key: PCINWWCBAZYCFD-FOCLMDBBSA-N
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Description

1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a 4-methylbenzyl group and a phenylethenyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole typically involves the following steps:

    Formation of 4-methylbenzyl bromide: This can be achieved by reacting 4-methylbenzyl alcohol with phosphorus tribromide in benzene at room temperature.

    Synthesis of benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Coupling reactions: The final step involves coupling the 4-methylbenzyl group and the phenylethenyl group to the benzimidazole core. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitro-substituted benzimidazoles.

Scientific Research Applications

1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole can be compared with other similar compounds:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20N2

Molecular Weight

324.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C23H20N2/c1-18-11-13-20(14-12-18)17-25-22-10-6-5-9-21(22)24-23(25)16-15-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-15+

InChI Key

PCINWWCBAZYCFD-FOCLMDBBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4

Origin of Product

United States

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